
N-benzyl-7-chloroquinolin-4-amine
Overview
Description
7-chloro-N-(phenylmethyl)-4-quinolinamine is an aminoquinoline.
Scientific Research Applications
Antimycotic Agents
N-benzyl-7-chloroquinolin-4-amine derivatives have shown promise as potential antimycotic agents. In a study by Kumar et al. (2011), secondary amines containing 2-chloroquinoline, a structurally related compound, were synthesized and evaluated for their antifungal activity against various fungal strains, including Aspergillus niger and Aspergillus flavus. These compounds exhibited significant antifungal activity, suggesting similar potential for this compound derivatives in antimycotic applications (Kumar, Bawa, Drabu, & Panda, 2011).
Antiplasmodial Activity
Beagley et al. (2003) reported the synthesis of new compounds including (7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-amine, which is structurally related to this compound. These compounds were tested for their in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The study indicated that these compounds could be effective in treating malaria, highlighting the potential antiplasmodial activity of this compound (Beagley et al., 2003).
Parkinsonism-Inducing Agent
In a study by Kotake et al. (1995), 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, a compound similar to this compound, was detected as a novel endogenous amine in mouse brain and Parkinsonian cerebrospinal fluid (CSF). The compound was suggested to be related to idiopathic Parkinson's disease, indicating a potential link between N-benzyl derivatives and neurological disorders (Kotake et al., 1995).
Antibacterial Properties
Al-Hiari et al. (2007) investigated the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives, which included modifications at the C-7 position of the quinoline ring, similar to this compound. These compounds displayed interesting antibacterial activity against gram-positive and gram-negative strains, suggesting the potential antibacterial application of this compound (Al-Hiari et al., 2007).
In Vitro Cytotoxicity and Anti-Cancer Potential
Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives, structurally related to this compound, and evaluated them for their cytotoxic effects on human breast tumor cell lines. The study revealed the potential of these compounds as anticancer agents, indicating a similar potential for this compound (Zhang et al., 2007).
Safety and Hazards
N-benzyl-7-chloroquinolin-4-amine is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These hazard statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Mechanism of Action
Target of Action
N-benzyl-7-chloroquinolin-4-amine is a novel compound that has been synthesized for its potential biological activity It is known that quinoline derivatives often target enzymes or receptors involved in various biological processes .
Mode of Action
It is synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This suggests that the compound might interact with its targets through similar nucleophilic substitution reactions, leading to changes in the target’s function .
Biochemical Pathways
Given its structural similarity to other quinoline derivatives, it may affect pathways related to the targets of these compounds .
Pharmacokinetics
The compound’s molecular weight (26875) and physical form (powder) suggest that it may have good bioavailability .
Result of Action
It has been suggested that the compound has potential antimicrobial, antimalarial, and anticancer activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Properties
IUPAC Name |
N-benzyl-7-chloroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c17-13-6-7-14-15(8-9-18-16(14)10-13)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBPMAAMRHSTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323947 | |
| Record name | N-benzyl-7-chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680737 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865270-61-7 | |
| Record name | N-benzyl-7-chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


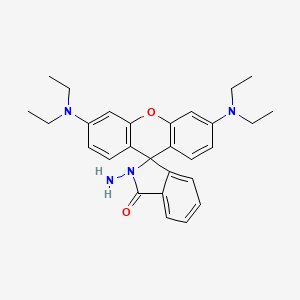
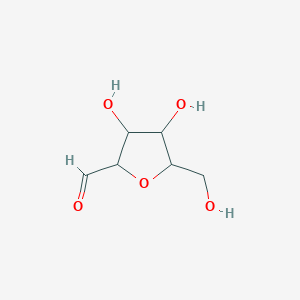

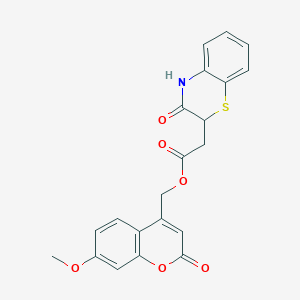
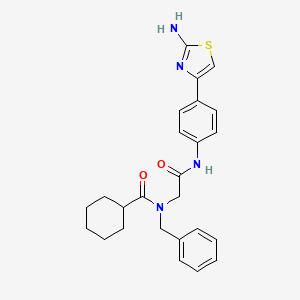
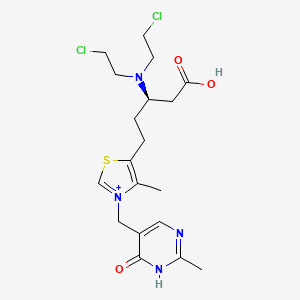
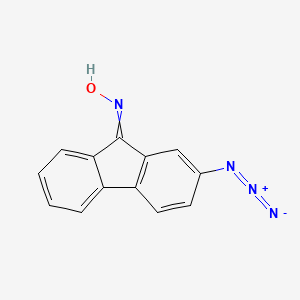
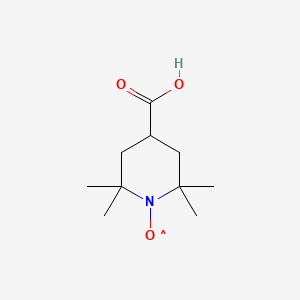

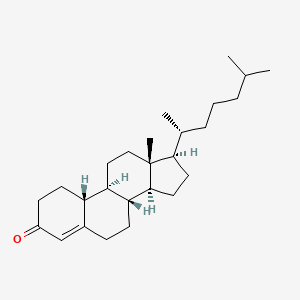

![4-(3,5-Dimethyl-1-pyrazolyl)benzoic acid [2-(4-chloro-2-nitroanilino)-2-oxoethyl] ester](/img/structure/B1229903.png)
![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1229906.png)

